![molecular formula C20H19N3O2S B392591 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Piperidinylation: The attachment of a piperidine ring to the phenyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bases for piperidinylation, and sulfur-containing reagents for sulfurization. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline ring may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: Lacks the sulfanyl group but shares the nitro and piperidinyl functionalities.
2-Nitro-5-(piperidin-1-yl)aniline: Similar nitro and piperidinyl groups but different core structure.
Uniqueness
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is unique due to the presence of the sulfanyl group attached to the quinoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C20H19N3O2S |
|---|---|
Peso molecular |
365.5g/mol |
Nombre IUPAC |
8-(2-nitro-5-piperidin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C20H19N3O2S/c24-23(25)17-10-9-16(22-12-2-1-3-13-22)14-19(17)26-18-8-4-6-15-7-5-11-21-20(15)18/h4-11,14H,1-3,12-13H2 |
Clave InChI |
WDVDEGVVJFFILU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


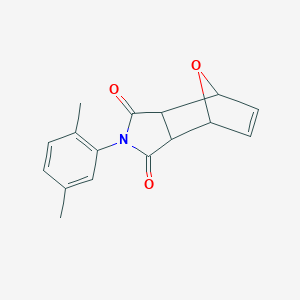
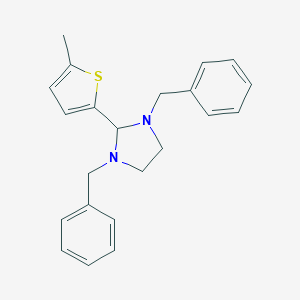
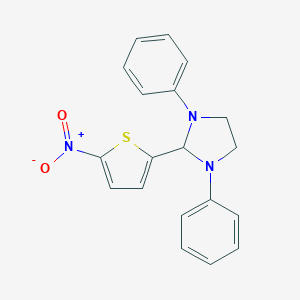
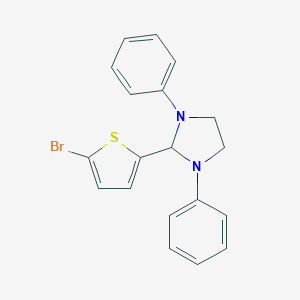
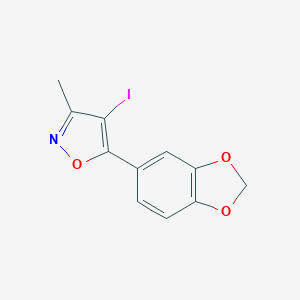
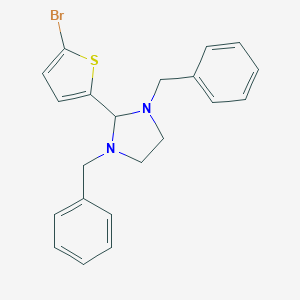
![ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B392518.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B392521.png)
![N-(3-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392522.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B392527.png)
![(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392528.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392530.png)
![1-Benzyl-5-{[1-benzylindol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B392531.png)
